molecular formula C13H14N2O2S B13869559 N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B13869559
M. Wt: 262.33 g/mol
InChI Key: COZSSXVMJMSTQW-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a heterocyclic compound that features a thiophene ring and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves the cyclization of precursor compounds. One common method includes the condensation of thiophene-2-carboxamide derivatives with benzoxazole precursors under specific conditions. For instance, the Gewald reaction, Paal–Knorr reaction, and Fiesselmann synthesis are notable methods for synthesizing thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The use of Rhodium (I) catalysts and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene has been reported for similar compounds .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, N,O-ditosylhydroxylamine.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application, such as antimicrobial or anticancer activity .

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C13H14N2O2S/c16-13(14-8-9-4-3-7-18-9)12-10-5-1-2-6-11(10)17-15-12/h3-4,7H,1-2,5-6,8H2,(H,14,16)

InChI Key

COZSSXVMJMSTQW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC3=CC=CS3

Origin of Product

United States

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